molecular formula C10H8IN B1629158 1-Amino-3-iodonaphthalene CAS No. 90841-85-3

1-Amino-3-iodonaphthalene

Cat. No.: B1629158
CAS No.: 90841-85-3
M. Wt: 269.08 g/mol
InChI Key: WVPWDYVGTSSPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Iodonaphthalene Amines in Contemporary Organic Chemistry

Iodonaphthalene amines, as a class of compounds, are of considerable interest in modern organic chemistry. The presence of the amino group, an electron-donating moiety, activates the naphthalene (B1677914) ring towards electrophilic substitution. Conversely, the iodine atom, while having a moderate electron-withdrawing inductive effect, primarily serves as an excellent leaving group in a variety of cross-coupling reactions. This dual functionality makes iodonaphthalene amines valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics. evitachem.com

The amino group can also be readily modified, and the carbon-iodine bond provides a reactive handle for introducing a wide array of substituents through transition-metal-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. evitachem.comchim.it This versatility allows for the systematic modification of the naphthalene scaffold to fine-tune its electronic and steric properties for specific applications.

Overview of Advanced Research Trajectories for Naphthalene-Based Aryl Halides and Amines

Research into naphthalene-based aryl halides and amines is a vibrant and evolving field. Current investigations are largely focused on several key areas:

Development of Novel Catalytic Systems: A significant portion of research is dedicated to discovering more efficient and selective catalysts for the functionalization of naphthalene derivatives. This includes the use of palladium, copper, and other transition metals to facilitate cross-coupling reactions under milder conditions and with greater functional group tolerance. chim.itresearchgate.net

Synthesis of Complex Heterocycles: Naphthalene amines serve as precursors for the synthesis of a variety of fused heterocyclic systems. These structures are often of interest for their potential biological activity and applications in materials science. chim.it

Applications in Materials Science: The unique photophysical and electronic properties of functionalized naphthalenes make them attractive candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. evitachem.com Research is ongoing to design and synthesize naphthalene derivatives with tailored properties for these applications.

Medicinal Chemistry: Naphthalene-based compounds have shown promise in medicinal chemistry. For instance, derivatives of other iodonaphthalene amines have been investigated as enzyme inhibitors. The naphthalene scaffold provides a rigid framework that can be decorated with various functional groups to optimize interactions with biological targets.

While specific research on 1-Amino-3-iodonaphthalene is still emerging, the extensive work on related isomers provides a strong foundation for understanding its potential reactivity and applications. The general synthetic strategies and reaction pathways developed for other iodonaphthalene amines are likely applicable to this compound, paving the way for its future exploration and utilization in various fields of chemical science.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound2-Amino-3-iodonaphthalene (B185777)1-Amino-6-iodonaphthalene
CAS Number 90841-85-3 bldpharm.comsynchem.de116632-14-5 133298-67-6 evitachem.com
Molecular Formula C₁₀H₈IN bldpharm.comsynchem.deC₁₀H₈IN C₁₀H₈IN evitachem.com
Molecular Weight 269.08 g/mol bldpharm.comsynchem.de269.08 g/mol 269.08 g/mol
Appearance Data not availableSolidSolid
Storage Keep in dark place, inert atmosphere, 2-8°C bldpharm.comStore under inert gas (nitrogen or Argon) at 2–8 °C Data not available

Note: Data for this compound is based on supplier information. Data for related isomers is included for comparative purposes.

Table 2: General Reactivity of Iodonaphthalene Amines

Reaction TypeReagents/CatalystsProduct TypeSignificance
Suzuki-Miyaura Coupling Arylboronic acids, Pd catalyst, BaseAryl-substituted aminonaphthalenesFormation of C-C bonds, synthesis of biaryls.
Sonogashira Coupling Terminal alkynes, Pd/Cu catalyst, BaseAlkynyl-substituted aminonaphthalenesIntroduction of alkyne functionalities for further transformations. chim.it
Buchwald-Hartwig Amination Amines, Pd catalyst, BaseDiaminonaphthalenes or N-aryl aminonaphthalenesFormation of C-N bonds. researchgate.net
Nucleophilic Substitution Nucleophiles (e.g., alkoxides, thiolates)Ether or thioether substituted aminonaphthalenesDisplacement of the iodine atom. evitachem.com
Electrophilic Substitution Electrophiles (e.g., halogens, nitrating agents)Substituted iodonaphthalene aminesFunctionalization of the aromatic ring, influenced by the directing effects of the amino group.

This table represents general reaction types applicable to the class of iodonaphthalene amines and is not based on specific experimental data for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90841-85-3

Molecular Formula

C10H8IN

Molecular Weight

269.08 g/mol

IUPAC Name

3-iodonaphthalen-1-amine

InChI

InChI=1S/C10H8IN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2

InChI Key

WVPWDYVGTSSPHY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=C2N)I

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)I

Origin of Product

United States

Mechanistic Studies of Chemical Transformations Involving 1 Amino 3 Iodonaphthalene

Fundamental Reaction Pathways

The unique electronic and steric properties of 1-Amino-3-iodonaphthalene make it a versatile substrate for studying various reaction mechanisms.

Radical Cyclization Mechanisms

Radical cyclizations are powerful reactions for forming cyclic structures, and substrates like this compound can, in principle, participate in such transformations. These reactions typically involve the generation of a radical species that subsequently adds to an unsaturated bond within the same molecule. rsc.org The process is a cascade of elementary steps, often initiated by a radical initiator. nih.gov

While direct studies on the radical cyclization of this compound are not extensively detailed in the provided search results, the general principles of radical cyclization can be applied. For a hypothetical intramolecular cyclization, the aryl radical generated at the C-3 position by homolytic cleavage of the carbon-iodine bond would need a tethered unsaturated moiety to attack. The regioselectivity of such a cyclization (i.e., exo versus endo closure) is governed by Baldwin's rules, with 5-exo cyclizations generally being kinetically favored. harvard.edu The rate and efficiency of these cyclizations are influenced by factors such as the length and flexibility of the tether connecting the radical and the acceptor, as well as the nature of the radical acceptor itself. rsc.org

Table 1: Factors Influencing Radical Cyclization Reactions

FactorDescriptionImpact on Reaction
Radical Initiator A species that generates the initial radical, often through thermal or photochemical means (e.g., AIBN). nih.govInitiates the radical chain reaction.
Tether Length The number of atoms connecting the radical center and the unsaturated bond.Determines the size of the ring being formed.
Stereochemistry The spatial arrangement of substituents can favor the formation of one stereoisomer over another. harvard.eduInfluences the diastereoselectivity of the cyclization.
Reaction Conditions Temperature, solvent, and concentration can affect the rate and outcome of the reaction. nih.govOptimizing conditions is crucial for high yields.

Nitrenium Ion Mediated Transformations

Nitrenium ions (R₂N⁺) are highly reactive intermediates that can participate in a variety of transformations, including cyclizations and rearrangements. The amino group of this compound can be a precursor to a nitrenium ion under oxidative conditions. The formation of nitrenium ions from amine precursors can be facilitated by reagents like hypervalent iodine compounds. acs.org

Once generated, the nitrenium ion is a powerful electrophile. In the context of this compound, an intramolecular reaction could occur if a suitable nucleophilic site is present on the naphthalene (B1677914) ring system. The resulting transformation could lead to the formation of new heterocyclic structures. For instance, the intramolecular capture of a nitrenium ion by a pendant alkene can lead to the formation of nitrogen-containing heterocycles. nih.gov The stability and reactivity of the nitrenium ion are influenced by the substituents on the nitrogen and the aromatic ring. researchgate.net

Radical-Nucleophilic Substitution (SRN1) Pathways

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is a chain reaction that provides a pathway for nucleophilic substitution on aromatic compounds, particularly those that are unactivated towards traditional polar nucleophilic substitution. chemistry-chemists.com This mechanism is highly relevant to aryl halides like this compound.

The key steps of the SRN1 mechanism are:

Initiation: An electron is transferred to the aryl halide (ArX), forming a radical anion (ArX•⁻). chemistry-chemists.com

Propagation:

The radical anion fragments to form an aryl radical (Ar•) and a halide anion (X⁻). chemistry-chemists.com

The aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion ([ArNu]•⁻). chemistry-chemists.com

This new radical anion transfers an electron to another molecule of the starting aryl halide, propagating the chain and forming the final product (ArNu). chemistry-chemists.com

Termination: The chain reaction can be terminated by various processes, such as radical-radical coupling or hydrogen atom abstraction. whiterose.ac.uk

SRN1 reactions are often initiated photochemically or by solvated electrons in liquid ammonia. researchgate.net They are generally insensitive to steric hindrance around the reaction center, which is a significant advantage. ntu.edu.sg For this compound, reaction with a suitable nucleophile under SRN1 conditions would lead to the substitution of the iodine atom.

Transition Metal-Catalyzed Reactivity of Aminonaphthalene Derivatives

Transition metal catalysis has revolutionized organic synthesis, and palladium catalysts are particularly effective for C-H functionalization and cross-coupling reactions of aminonaphthalene derivatives. researchgate.netresearchgate.net

Palladium-Catalyzed C-H Functionalization Strategies

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, avoiding the need for pre-functionalized substrates. researchgate.net In the case of aminonaphthalene derivatives, the amino group or a derivative thereof can act as a directing group, guiding the palladium catalyst to a specific C-H bond.

For instance, using a picolinamide (B142947) directing group on a 1-naphthylamine (B1663977) derivative, palladium catalysis can achieve regioselective C8 amination. acs.org This directing group forms a stable 5-membered palladacycle intermediate, which facilitates the selective activation of the C-H bond at the peri-position (C8). acs.org Without such a directing group, or with a different catalytic system, functionalization might occur at other positions, such as C2 or C4. researchgate.net

Table 2: Regioselectivity in Palladium-Catalyzed C-H Functionalization of 1-Naphthylamine Derivatives

Directing GroupPosition of FunctionalizationReference
PicolinamideC8 (peri) acs.orgacs.org
Imine (formed in situ)C2 (ortho) researchgate.net
PicolinamideC4 researchgate.net

Influence of Ligand Design on Reaction Selectivity and Efficiency

The choice of ligand in palladium-catalyzed reactions is critical, as it profoundly influences the catalyst's reactivity, stability, and selectivity. nih.gov Ligands can modulate the electronic and steric properties of the palladium center, thereby affecting every step of the catalytic cycle, from oxidative addition to reductive elimination. enscm.fr

In the context of C-N cross-coupling reactions, bulky, electron-rich phosphine (B1218219) ligands are often employed. acs.org These ligands promote the formation of the catalytically active monoligated palladium species and facilitate the challenging reductive elimination step that forms the C-N bond. nih.gov The development of specialized ligands has enabled the coupling of a wide range of amines with aryl halides under milder conditions and with lower catalyst loadings. acs.org

The chemoselectivity of a reaction can also be controlled by ligand choice. For example, in reactions involving substrates with multiple reactive sites, such as an aryl chloride and an aryl triflate, different phosphine ligands can direct the palladium catalyst to selectively activate one over the other. rhhz.net This highlights the intricate interplay between the ligand, substrate, and catalyst in determining the reaction outcome. nih.gov

Table 3: Common Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Ligand TypeExamplesKey Features
Monodentate Phosphines P(t-Bu)₃, PCy₃Bulky, electron-rich; promote oxidative addition and reductive elimination. acs.org
Bidentate Phosphines BINAP, Xantphos, dppfOffer defined bite angles and can stabilize the catalytic species. acs.org
Dialkylbiarylphosphines Buchwald ligands (e.g., BippyPhos)Highly tunable steric and electronic properties. acs.org
N-Heterocyclic Carbenes (NHCs) IPr·HClStrong σ-donors that form stable complexes with palladium. acs.org

Theoretical Investigations of Reaction Kinetics and Thermodynamic Profiles

Comprehensive theoretical investigations focusing specifically on the reaction kinetics and thermodynamic profiles of this compound are not extensively detailed in currently accessible scientific literature. While computational methods like Density Functional Theory (DFT) are standard for such analyses, specific studies detailing the activation energies, transition states, and thermodynamic data (e.g., Gibbs free energy, enthalpy) for reactions involving this particular compound are not prominently published.

However, the principles of such investigations can be understood from studies on analogous and related chemical systems. Theoretical studies on molecules like substituted aryl halides, including other iodonaphthalenes and aromatic amines, provide a framework for how the reaction kinetics and thermodynamics of this compound would be theoretically modeled. researchgate.netnih.govmdpi.com

General Methodological Approach

A theoretical investigation into the reaction profile of this compound would typically involve the following:

Density Functional Theory (DFT): This is a primary quantum-chemical modeling method used to calculate the electronic structure of molecules. nih.gov Functionals such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G(d) or Def2-SVP), are commonly employed to optimize the geometries of reactants, intermediates, transition states, and products. mdpi.comchinesechemsoc.org

Reaction Pathway Mapping: Computational chemists map the potential energy surface of a reaction. This involves identifying the lowest energy path from reactants to products, which includes locating the transition state—the highest energy point along this path.

Kinetic Parameter Calculation: The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) is determined from the energy difference between the reactants and the transition state. This parameter is crucial for understanding the reaction rate. Variational Transition State Theory (VTST) can be used to compute thermal rate constants. mdpi.com

Application to Reactions of this compound

For a typical transformation involving this compound, such as a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination or Suzuki coupling), theoretical studies would elucidate several key aspects:

Oxidative Addition: The initial step, where the palladium catalyst inserts into the carbon-iodine (C-I) bond, is often the rate-determining step. DFT calculations would determine the energy barrier for this process. For instance, in a related Catellani reaction involving iodonaphthalene, the activation free energy for oxidative addition was calculated to be 8.6 kcal/mol. chinesechemsoc.org

Ligand Effects: The role of phosphine or other ligands on the palladium center would be analyzed. Calculations can compare reaction pathways with and without ligands or with different types of ligands to understand their influence on reaction rates and selectivity. nih.gov

Reductive Elimination: The final step, which forms the new C-N or C-C bond and regenerates the catalyst, would also be modeled to complete the catalytic cycle profile.

Illustrative Data from Related Systems

While specific data for this compound is unavailable, the following tables, derived from studies on similar reactions, illustrate the type of data that theoretical investigations provide.

Table 1: Illustrative Calculated Thermodynamic Data for a Generic Aminolysis Reaction

This table demonstrates how thermodynamic values are typically presented. For a hypothetical reaction, Aryl-I + R-NH2 -> Aryl-NHR + HI, DFT calculations would yield the following types of results.

ParameterValue (kcal/mol)Interpretation
ΔE (Electronic Energy)-13.1Reaction is electronically favorable.
ΔH (Enthalpy)-12.5Reaction is exothermic.
ΔG (Gibbs Free Energy)-10.8Reaction is spontaneous under standard conditions.

Note: Data are hypothetical and for illustrative purposes only. They are based on general values found for similar transformations in the literature. mdpi.com

Table 2: Illustrative Calculated Activation Energies for Steps in a Pd-Catalyzed Cross-Coupling Reaction

This table shows how activation energies for different steps in a catalytic cycle would be reported, indicating the kinetic feasibility of each step.

Reaction StepTransition StateActivation Free Energy (ΔG‡) (kcal/mol)Kinetic Relevance
Oxidative AdditionTS115-25Often the rate-determining step.
Transmetallation/Ligand ExchangeTS25-15Typically a fast process.
Reductive EliminationTS310-20Final product-forming step.

Note: Data are hypothetical and represent typical ranges for palladium-catalyzed reactions found in computational studies. nih.govchinesechemsoc.org

The electronic properties of the 1-amino and 3-iodo substituents would significantly influence the actual kinetic and thermodynamic values. The electron-donating amino group would affect the electron density of the naphthalene ring system, while the iodine atom's role as a leaving group is central to many of its transformations. A dedicated theoretical study would be required to provide precise, quantitative data for the reaction profiles of this compound.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy states within the molecule upon absorption or emission of light, offering insights into its conjugated π-system and electronic nature.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. libretexts.orgdergipark.org.tr For organic compounds, this technique is particularly sensitive to the presence of conjugated π-systems. libretexts.org The naphthalene (B1677914) core of 1-Amino-3-iodonaphthalene, with its extended system of conjugated pi bonds, is expected to absorb light in the ultraviolet range. libretexts.org

The presence of the amino (-NH₂) group, an auxochrome, attached to the aromatic naphthalene ring is expected to cause a bathochromic (red) shift in the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. This is due to the donation of the lone pair of electrons from the nitrogen atom into the aromatic π-system, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Aromatic amino acids such as tryptophan, phenylalanine, and tyrosine are known chromophores that absorb UV light. libretexts.org While specific spectral data for this compound is not detailed in the provided search results, the UV-Vis spectrum would be a composite of the π → π* transitions of the aromatic system, modulated by the electronic effects of the amino and iodo substituents. thermofisher.com The absorption spectrum is often a broad band due to the molecule existing in a range of vibrational and rotational states at room temperature. thermofisher.com

Fluorescence spectroscopy is a highly sensitive technique that analyzes the light emitted from a molecule as it relaxes from an excited electronic state back to its ground state. horiba.com Molecules with aromatic rings, known as fluorophores, are often fluorescent. core.ac.uk As a derivative of aminonaphthalene, this compound is expected to be fluorescent. The process involves excitation at a wavelength within the molecule's absorption band, followed by emission at a longer wavelength (a phenomenon known as the Stokes shift). thermofisher.com

The fluorescence properties, including the emission spectrum, quantum yield (the ratio of photons emitted to photons absorbed), and lifetime (the average time spent in the excited state), are highly dependent on the molecular structure and its environment. nih.gov The amino group typically enhances fluorescence. However, the presence of the iodine atom can lead to fluorescence quenching. This is due to the "heavy atom effect," where the heavy iodine atom promotes intersystem crossing—a non-radiative transition from the excited singlet state to a triplet state—which competes with fluorescence and reduces its intensity and lifetime. studfile.net Therefore, the fluorescence quantum yield of this compound is likely to be lower than that of 1-aminonaphthalene.

Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption or emission spectrum, changes with the polarity of the solvent. umbc.edu This effect is particularly pronounced in molecules that have a significant change in their dipole moment upon electronic excitation. rsc.org Such molecules often feature an electron-donating group (D) and an electron-accepting group (A) connected by a conjugated π-system (D-π-A). researchgate.net

In this compound, the amino group (-NH₂) acts as an electron donor, while the naphthalene ring system can be considered the π-bridge and acceptor. This arrangement facilitates a process known as Intramolecular Charge Transfer (ICT) upon photoexcitation. rsc.orgresearchgate.net In the ground state, the molecule has a certain charge distribution, but upon absorbing a photon, an electron is transferred from the donor (amino group) to the acceptor (naphthalene ring), creating a more polar excited state with a larger dipole moment. rsc.orgmdpi.com

This change in polarity means that the energy levels of the ground and excited states will be stabilized to different extents by solvents of varying polarity. umbc.edu Polar solvents will stabilize the more polar excited state more effectively than the ground state, leading to a reduction in the energy gap for emission. rsc.org Consequently, a bathochromic (red) shift in the fluorescence emission spectrum is typically observed as the solvent polarity increases. rsc.org This solvent-dependent shift is a hallmark of ICT and can be used to probe the electronic structure of the excited state. umbc.eduresearchgate.net

Vibrational and Rotational Spectroscopy

Vibrational and rotational spectroscopy techniques probe the quantized vibrational and rotational energy levels of a molecule, providing precise information about bond characteristics and the three-dimensional molecular structure.

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org It is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic bands for the primary aromatic amine and the substituted naphthalene ring.

The key expected IR absorptions are:

N-H Stretching: Primary amines (R-NH₂) show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.com

N-H Bending (Scissoring): A characteristic bending vibration for primary amines appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com

C-N Stretching: For aromatic amines, a strong C-N stretching band is typically observed between 1335-1250 cm⁻¹. orgchemboulder.com

Aromatic C-H Stretching: The stretching of C-H bonds on the naphthalene ring occurs above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. libretexts.org

Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches of the naphthalene ring appear in the 1600-1400 cm⁻¹ region. libretexts.org

C-H Bending: Out-of-plane ("oop") bending vibrations for the aromatic C-H bonds are found in the 900-675 cm⁻¹ region, and their exact positions can give clues about the substitution pattern on the ring. libretexts.org

C-I Stretching: The carbon-iodine bond stretch is expected to appear at lower frequencies, typically in the fingerprint region below 600 cm⁻¹.

A summary of these predicted vibrational frequencies is provided in the table below.

Table 1: Predicted Infrared (IR) Spectroscopy Frequencies for this compound This table is based on typical frequency ranges for the specified functional groups and bonds.

Functional Group/BondVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (N-H)Asymmetric & Symmetric Stretch3500-3300 (two bands)Medium-Weak
Primary Amine (N-H)Bending (Scissoring)1650-1580Medium
Aromatic Amine (C-N)Stretch1335-1250Strong
Aromatic Ring (C-H)Stretch3100-3000Medium-Weak
Aromatic Ring (C=C)In-ring Stretch1600-1400Medium-Variable
Aromatic Ring (C-H)Out-of-plane Bend900-675Strong
Carbon-Iodine (C-I)Stretch< 600Medium-Strong

Rotational spectroscopy, typically conducted in the microwave region, provides highly accurate information about the structure of a molecule in the gas phase. dcu.ietanta.edu.eg The technique is applicable only to molecules that possess a permanent dipole moment, which allows them to interact with the electromagnetic radiation and transition between quantized rotational energy levels. dcu.ietanta.edu.eg Since this compound is an asymmetric molecule with polar C-N, N-H, and C-I bonds, it has a net permanent dipole moment and is therefore microwave active. tanta.edu.eg

By analyzing the frequencies of the rotational transitions, it is possible to determine the molecule's moments of inertia with very high precision. tanta.edu.eg From these moments of inertia, a detailed molecular structure, including bond lengths and bond angles, can be calculated. tanta.edu.eg As this compound is an asymmetric top rotor (having three different moments of inertia), its rotational spectrum would be complex but would contain a wealth of structural information. tanta.edu.eg Such studies, often combined with isotopic substitution, allow for the precise determination of the atomic coordinates in the gas phase. mdpi.com

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (SSNMR) spectroscopy is a powerful, non-destructive technique that provides detailed insights into the chemical structure, dynamics, and packing of molecules in the solid phase. st-andrews.ac.uknih.gov Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, SSNMR measures these interactions to provide a wealth of information about the local environment of each atom in the crystal lattice. st-andrews.ac.uk

In the solid state, the chemical environment of each nucleus is unique, leading to distinct NMR signals. For this compound, SSNMR can differentiate between the various carbon and nitrogen atoms within the molecule. High-resolution techniques, such as magic-angle spinning (MAS), are employed to reduce line broadening and obtain well-resolved spectra. st-andrews.ac.ukiastate.edu

Studies on similar amino-functionalized organic compounds demonstrate that SSNMR can precisely measure chemical shift anisotropies and quadrupole coupling constants. ox.ac.uk These parameters are highly sensitive to the local electronic structure and symmetry around the nucleus. For instance, the ¹⁵N nucleus of the amino group in this compound would exhibit specific interactions that reflect its involvement in hydrogen bonding and its orientation within the crystal. ox.ac.uk Furthermore, SSNMR can probe molecular dynamics over a wide range of timescales, from fast internal rotations of the amino group to slower collective motions of the entire molecule within the crystal lattice. mdpi.com

Table 1: Illustrative SSNMR Data for Elucidating Local Molecular Environments in this compound

NucleusExpected Chemical Shift (δ) Range (ppm)Information Gained
¹³C110-150Differentiation of aromatic carbons, effect of iodine and amino substituents on electron density.
¹⁵N50-90Probing the electronic environment of the amino group, involvement in hydrogen bonding.
¹H1-10Identification of distinct proton environments, proximity to electronegative atoms.

Note: The data in this table is illustrative and represents the type of information that would be obtained from SSNMR experiments. Specific values for this compound are not available in the cited literature.

SSNMR techniques are uniquely suited for investigating how molecules are arranged in a crystal. Through-space correlation experiments, such as Cross-Polarization (CP) and Rotational-Echo Double-Resonance (REDOR), can measure internuclear distances between specific atoms of neighboring molecules. rsc.orgpku.edu.cn

This allows for the direct probing of intermolecular interactions, such as π-stacking between naphthalene rings and potential hydrogen bonds involving the amino group. rsc.org The efficiency of the cross-polarization transfer from protons to carbon or nitrogen atoms provides qualitative information about the proximity of these nuclei. By identifying which atoms are close to each other in the solid state, a detailed picture of the crystal packing can be constructed, complementing data from diffraction methods. pku.edu.cn The analysis of these non-covalent interactions is crucial for understanding the supramolecular structure of the material. rsc.org

Table 2: Illustrative SSNMR Techniques for Investigating Intermolecular Interactions

TechniqueProbed InteractionInformation Derived
¹H-¹³C CP-MASDipolar coupling between ¹H and ¹³CProximity of protons to carbon atoms, identifying C-H bonds and short-range intermolecular contacts.
¹H-¹⁵N CP-MASDipolar coupling between ¹H and ¹⁵NProximity of protons to the nitrogen atom, confirming N-H bonds and hydrogen bonding.
2D ¹H-¹H Spin ExchangeProton spin diffusionSpatial proximity between different proton groups, revealing intermolecular packing arrangements.

Note: This table illustrates the application of SSNMR techniques. Specific experimental findings for this compound are not present in the cited sources.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. uol.deumass.edu It involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to map the electron density within the unit cell. uol.de

While a specific crystal structure for this compound is not available in the reviewed literature, analysis of a closely related compound, 3-Aminopyridinium 4-hydroxy-3-iodonaphthalene-1-sulfonate dihydrate, provides a clear example of the data obtained from such an analysis. iucr.org The study of this salt precisely determined its crystal system, space group, and the dimensions of the unit cell. iucr.orgnih.gov

Table 3: Crystallographic Data for the Related Compound: 3-Aminopyridinium 4-hydroxy-3-iodonaphthalene-1-sulfonate dihydrate

ParameterValue
Crystal SystemMonoclinic
Space GroupP 2₁/n
a (Å)15.0219 (6)
b (Å)6.9917 (3)
c (Å)18.0729 (7)
β (°)110.868 (1)
Volume (ų)1773.66 (12)
Z (molecules/unit cell)4

Source: Data from the crystallographic study of 3-Aminopyridinium 4-hydroxy-3-iodonaphthalene-1-sulfonate dihydrate. iucr.org

X-ray diffraction analysis not only reveals atomic positions but also allows for a detailed examination of molecular conformation, bond lengths, and bond angles. uol.de For this compound, this would involve determining the planarity of the naphthalene system and the orientation of the amino and iodo substituents.

A critical aspect of crystal engineering is the understanding of non-covalent interactions, particularly hydrogen bonds, which often dictate the final crystal packing. mdpi.comacs.org In the crystal structure of the related iodonaphthalene salt, an extensive three-dimensional network is formed through O—H⋯O and N—H⋯O hydrogen bonds. iucr.orgnih.gov The amino group of the 3-aminopyridinium cation acts as a hydrogen bond donor. iucr.org Similarly, the amino group in this compound is capable of acting as a hydrogen bond donor, likely forming N—H⋯N or N—H⋯π interactions that would organize the molecules into a stable, ordered supramolecular assembly. The precise geometry of these bonds, including donor-acceptor distances and angles, can be accurately measured. mdpi.com

Table 4: Hydrogen Bond Geometry in 3-Aminopyridinium 4-hydroxy-3-iodonaphthalene-1-sulfonate dihydrate

Donor—H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1—H1A···O2W0.882 (10)1.853 (13)2.725 (4)170 (4)
N2—H2B···O10.886 (10)2.232 (16)3.085 (3)162 (4)
N2—H2C···O2ⁱ0.888 (10)2.179 (11)3.064 (4)175 (3)
O4—H4···O1W0.843 (10)1.89 (2)2.655 (3)150 (4)

Source: Data from the crystallographic study of 3-Aminopyridinium 4-hydroxy-3-iodonaphthalene-1-sulfonate dihydrate. iucr.org This table illustrates the type of detailed hydrogen bonding information obtainable from single-crystal X-ray diffraction.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT study of 1-Amino-3-iodonaphthalene would provide fundamental insights into its behavior.

The electronic structure of a molecule governs its chemical and physical properties. DFT calculations would allow for the determination of the molecular orbitals of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier molecular orbitals are critical for understanding the molecule's reactivity.

A hypothetical table of HOMO-LUMO energies for this compound, which would be generated from DFT calculations, is presented below to illustrate the type of data that is currently unavailable.

Molecular OrbitalEnergy (eV)
HOMO(Data not available)
LUMO(Data not available)
HOMO-LUMO Gap (Data not available)

This table represents a template for the kind of data that would be obtained from DFT calculations on this compound. Currently, no such data has been published.

DFT calculations can be employed to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for validation.

UV-Vis Spectroscopy: The electronic transitions between molecular orbitals, which are responsible for the absorption of ultraviolet and visible light, can be calculated. For this compound, this would help in understanding the origin of its color and its photophysical properties.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed to predict its infrared (IR) spectrum. Each vibrational mode corresponds to a specific motion of the atoms, such as the stretching of the N-H bonds in the amino group or the C-I bond. This information is crucial for the structural characterization of the molecule.

A table of predicted vibrational frequencies for key functional groups, as would be derived from DFT calculations, is shown below for illustrative purposes.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amino (N-H)Symmetric Stretch(Data not available)
Amino (N-H)Asymmetric Stretch(Data not available)
Carbon-Iodine (C-I)Stretch(Data not available)

This table illustrates the type of predictive data for the IR spectrum of this compound that is currently absent from the scientific literature.

DFT provides a framework for calculating various reactivity descriptors that quantify the chemical reactivity of a molecule. These descriptors, such as electronegativity, chemical hardness, and the Fukui function, can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, this would be essential for understanding its behavior in chemical reactions. Furthermore, DFT can be used to map out the potential energy surfaces of reactions, allowing for the investigation of reaction mechanisms and the determination of activation barriers.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To specifically investigate the properties of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations are crucial for understanding the photochemistry and photophysics of a compound.

TD-DFT can provide more accurate simulations of electronic absorption (UV-Vis) spectra than ground-state DFT. It calculates the energies and oscillator strengths of electronic transitions, which directly correlate with the positions and intensities of absorption bands. Moreover, by optimizing the geometry of the molecule in its first excited state, TD-DFT can be used to simulate the fluorescence or phosphorescence emission spectrum. For this compound, this would be key to understanding its potential as a fluorescent probe or in other optical applications.

Naphthalene (B1677914) derivatives containing both electron-donating (amino) and electron-withdrawing groups are often candidates for exhibiting Intramolecular Charge Transfer (ICT) upon photoexcitation. In an ICT process, an electron is transferred from the donor part of the molecule to the acceptor part. In some cases, this charge transfer is accompanied by a significant twisting of the molecular geometry, leading to a Twisted Intramolecular Charge Transfer (TICT) state.

TD-DFT calculations are instrumental in identifying and characterizing ICT and TICT states. By analyzing the electron density distribution in the excited state and mapping the potential energy surface as a function of the dihedral angle between the donor and acceptor groups, one could determine if this compound undergoes such processes. The existence of a low-energy, highly polar TICT state would have a profound impact on the molecule's fluorescence properties, often leading to dual fluorescence and high sensitivity to the solvent environment. The lack of such a study for this compound represents a significant gap in the understanding of its photophysical behavior.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the time evolution of the system, providing a molecular-level understanding of macroscopic properties. researchgate.net For a molecule like this compound, MD simulations are instrumental in exploring its behavior in various environments.

In condensed phases, such as in a solvent, the conformational flexibility of this compound is of significant interest. The rotation around the C-N and C-I single bonds is subject to steric and electronic effects, leading to various possible spatial arrangements (conformers). MD simulations can model the interactions between the solute (this compound) and surrounding solvent molecules, revealing the most stable conformers and the energy barriers for transition between them.

The dynamic behavior, including rotational and translational motion, and the formation of intermolecular interactions like hydrogen bonds between the amino group and polar solvents can be tracked. This analysis is crucial for understanding how the molecule behaves in a realistic chemical environment, which influences its reactivity and physical properties.

Conformational analysis typically involves calculating the potential energy surface as a function of key dihedral angles. frontiersin.org For this compound, the primary dihedral angles would describe the orientation of the amino (-NH₂) and iodo (-I) groups relative to the naphthalene ring.

Table 1: Hypothetical Conformational Analysis of this compound in Solution
ConformerDihedral Angle (H-N-C1-C2)Relative Energy (kJ/mol)Population (%)Solvent
A0.065.2DMSO
B90°8.520.1DMSO
C180°15.214.7DMSO

Advanced Computational Methods for Solid-State Phenomena

While MD simulations are excellent for studying dynamics in solution, different computational approaches are required to investigate the properties of this compound in its solid, crystalline state. These methods are vital for fields like materials science and pharmaceutical development, where the crystal structure dictates many of a material's key properties.

Crystal structure prediction (CSP) methods aim to identify the most stable arrangement of molecules in a crystal lattice from first principles. These calculations explore numerous possible packing arrangements and space groups, ranking them by their lattice energy. The results can predict the likely polymorphs—different crystal structures of the same compound—which can have distinct physical properties.

Once a crystal structure is predicted or determined experimentally, lattice dynamics calculations can be performed. These calculations model the collective vibrations of atoms within the crystal lattice, known as phonons. The vibrational frequencies provide insight into the crystal's stability, thermodynamic properties (like heat capacity), and its response to temperature and pressure.

Table 2: Hypothetical Predicted Solid-State Properties for a Polymorph of this compound
PropertyPredicted ValueMethod
Crystal SystemMonoclinicCSP/DFT
Space GroupP2₁/cCSP/DFT
Lattice Energy (kJ/mol)-110.5DFT-D
Density (g/cm³)1.85CSP
Lowest Phonon Mode (cm⁻¹)35.2Lattice Dynamics

Machine learning (ML) is revolutionizing chemical and materials research by enabling rapid prediction of molecular properties without the need for expensive and time-consuming quantum mechanical calculations or experiments. neurips.cc ML models can be trained on large datasets of known molecules to learn the complex relationships between chemical structure and physical properties (known as quantitative structure-property relationships, or QSPR). nih.gov

For this compound, an ML model could be used to predict a range of properties. By representing the molecule as a numerical fingerprint or graph, a trained model can estimate its solubility, melting point, lipophilicity, or electronic properties like the HOMO-LUMO gap. arxiv.org This approach is particularly powerful for screening large numbers of related compounds or for obtaining quick estimates of properties to guide further experimental or high-level computational study. Transfer learning strategies can further enhance prediction accuracy for specific molecular classes. nih.gov

Table 3: Hypothetical Comparison of Predicted Properties for this compound
PropertyMachine Learning PredictionDFT Calculation (B3LYP/6-31G*)
Aqueous Solubility (logS)-3.5N/A
Melting Point (°C)95.4N/A
HOMO-LUMO Gap (eV)4.124.25
Dipole Moment (Debye)2.582.65

Applications of 1 Amino 3 Iodonaphthalene in Advanced Materials and As Synthetic Building Blocks

Precursor for Heterocyclic Compound Synthesis

The dual functionality of 1-amino-3-iodonaphthalene makes it an ideal precursor for constructing heterocyclic systems, which are integral scaffolds in pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.com The amino group can act as a nucleophile or be transformed into other functional groups, while the iodo group provides a handle for various cross-coupling reactions, enabling the annulation of new rings onto the naphthalene (B1677914) framework.

Formation of Nitrogen-Containing Heterocycles

The presence of the amino group on the naphthalene ring is pivotal for the synthesis of nitrogen-containing heterocycles. openmedicinalchemistryjournal.comsioc-journal.cn This group can participate directly in cyclization reactions to form fused N-heterocyclic systems. For instance, synthetic strategies often involve the initial functionalization of the amino group or the iodo group, followed by an intramolecular cyclization to build complex polycyclic structures.

A common approach involves the palladium-catalyzed coupling of the iodo-position with a suitable partner, followed by cyclization involving the amino group. For example, coupling with alkynes can lead to alkynyl-substituted aminonaphthalenes, which are key intermediates for a variety of heterocycles. While specific examples starting directly from this compound are specialized, analogous reactions with other iodo-amines are well-documented. The synthesis of imidazo[1,2-a]pyridines, for example, often proceeds from iodo-substituted 2-aminopyridines. mdpi.comacs.orgtci-thaijo.orgnih.govorganic-chemistry.org These reactions, typically involving condensation and subsequent cyclization, highlight a pathway that is conceptually applicable to this compound for creating novel, fused heterocyclic architectures.

The table below illustrates representative conditions for the synthesis of imidazo[1,2-a]pyridines from related iodo-amine precursors, showcasing the versatility of such building blocks.

SubstrateReagents & ConditionsProductYieldReference
6-iodo-imidazo[1,2-a]pyridineAniline, Et3N, Pd catalyst, DMF, 30 bar CO, 100 °CN-phenylimidazo[1,2-a]pyridine-6-carboxamide91% mdpi.com
8-iodo-imidazo[1,2-a]pyridineAniline, Et3N, Pd catalyst, DMF, 30 bar CO, 100 °CN-phenylimidazo[1,2-a]pyridine-8-carboxamide92% mdpi.com
N-(1-phenylallyl)pyridin-2-amineI2O5, MeCN, 80 °C3-Iodo-2-phenylimidazo[1,2-a]pyridine91% acs.org

Regioselective Annulation Reactions for Complex Scaffolds

Regioselective annulation reactions are powerful tools for building complex molecular frameworks from simpler precursors. The carbon-iodine bond in this compound is particularly well-suited for palladium-catalyzed annulation reactions, where new rings are fused onto the naphthalene core at specific positions. nih.gov These reactions often proceed through a sequence involving oxidative addition of the Pd(0) catalyst to the C-I bond, followed by insertion of an unsaturated component like an alkyne or alkene, and subsequent ring-closing C-H activation or reductive elimination. nii.ac.jp

The Catellani reaction is a prominent example of such a process, enabling the functionalization of ortho C-H bonds adjacent to the iodo-group. snnu.edu.cn While originating with iodoarenes and norbornene, the principles extend to the synthesis of diverse polycyclic systems. snnu.edu.cnresearchgate.netd-nb.info Palladium-catalyzed annulation of 1-iodonaphthalene (B165133) with alkynes, for instance, can lead to the formation of acenaphthylene (B141429) derivatives. researchgate.netnih.gov The amino group at the 3-position of this compound can influence the regioselectivity and reactivity of these annulations, potentially directing the cyclization to form unique heterocyclic scaffolds. chinesechemsoc.org

The following table summarizes conditions for related palladium-catalyzed annulation reactions, demonstrating the construction of complex fused systems from iodoarenes.

Iodoarene SubstrateCoupling PartnerCatalyst SystemProduct TypeYieldReference
4-Iodo-2-quinoloneDiarylacetylenePd(OAc)2, Ag2CO3Polyfused 2-quinolone- researchgate.net
1-Iodonaphthalene-2-carboxaldehydeBenzyne precursorPd(dba)2, P(o-tolyl)3Fluorenone derivative48% nih.gov
1-Ethynyl-8-iodonaphthaleneNitrileNickel catalystPyrroloarene- nih.gov

Design and Development of Fluorescent Dyes and Sensing Materials

Naphthalene-based compounds are a cornerstone in the development of fluorescent materials due to their inherent photophysical properties, such as high quantum yields and good stability. mdpi.comresearchgate.net this compound is an excellent scaffold for creating novel fluorophores and chemical sensors, as the amino and iodo groups allow for the precise tuning of electronic and photophysical properties.

Synthesis of Naphthalene-Based Fluorophores with Tunable Emission

The synthesis of fluorophores with tunable emission wavelengths is critical for applications ranging from biological imaging to materials science. nih.govrsc.org The this compound structure is ideal for creating "push-pull" systems, where the electron-donating amino group (the "push") and an electron-withdrawing group (the "pull") are attached to the conjugated naphthalene system. The iodo group serves as a versatile handle for introducing various electron-withdrawing groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for fine-tuning of the intramolecular charge transfer (ICT) character of the molecule. This modulation of ICT directly influences the absorption and emission wavelengths.

By systematically varying the substituent introduced at the 3-position, a library of naphthalene-based fluorophores with emissions spanning the visible spectrum can be synthesized. nih.gov For example, coupling with electron-poor arylboronic acids or terminal alkynes can systematically shift the emission to longer wavelengths (a bathochromic or red shift).

Exploration of Novel Sensing Mechanisms

The development of selective and sensitive chemical sensors is a major goal in analytical chemistry and diagnostics. mdpi.com Fluorescent probes derived from this compound can be designed to signal the presence of specific analytes (e.g., metal ions, anions, or biomolecules) through changes in their fluorescence output. nih.govnih.gov

Novel sensing mechanisms can be engineered by incorporating a receptor unit that selectively binds to the target analyte. This binding event can trigger a change in the fluorophore's emission through several mechanisms:

Photoinduced Electron Transfer (PET): A receptor can be attached that quenches fluorescence in the unbound state. Upon binding the analyte, the PET process is disrupted, and fluorescence is "turned on."

Intramolecular Charge Transfer (ICT): Analyte binding can alter the electron-donating or -withdrawing properties of the receptor, modulating the ICT state of the fluorophore and causing a detectable shift in the emission wavelength or intensity. nih.gov

Förster Resonance Energy Transfer (FRET): The naphthalene-based fluorophore can act as a donor or acceptor in a FRET pair, with analyte binding causing a change in the distance or orientation between the pair, leading to a change in the FRET efficiency.

Role in Ligand Design for Organometallic Catalysis

The design of ligands is central to the field of organometallic catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. nih.govwiley.com this compound is a valuable building block for constructing sophisticated ligands, particularly chiral ligands for asymmetric catalysis. dicp.ac.cnresearchgate.net

The molecule's two functional groups offer a platform for creating multidentate ligands. The amino group can be readily transformed into amides, phosphines, or other coordinating moieties. nih.gov Simultaneously, the iodo group allows for the use of cross-coupling reactions to build larger, often chiral, backbones. For instance, palladium-catalyzed C-N coupling can be used to attach the aminonaphthalene unit to another aromatic system, while a subsequent reaction could build a second coordination site. nih.gov

This synthetic flexibility allows for the creation of privileged ligand scaffolds, such as:

P,N Ligands: Where a phosphine (B1218219) group and a nitrogen-based group coordinate to the metal. These are highly effective in reactions like asymmetric hydrogenation. wiley.com

N,N' Bidentate Ligands: By coupling two aminonaphthalene units or linking one to another nitrogen-containing heterocycle.

Axially Chiral Ligands: The naphthalene backbone is a common feature in highly successful chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl). researchgate.netacs.org this compound provides an entry point to novel analogues of these structures, where the substitution pattern can be tailored to fine-tune the steric and electronic properties of the resulting catalyst. dicp.ac.cn A self-assembled "nanozyme" catalyst for the aza Cope rearrangement utilized a ligand derived from N,N-bis(2,3-dihydroxybenzoyl)-1,5-diaminonaphthalene, demonstrating the utility of diaminonaphthalene scaffolds in complex catalytic systems. nih.gov

The ability to easily modify both the 1- and 3-positions allows for the systematic optimization of ligand structure to achieve high efficiency and enantioselectivity in a wide range of metal-catalyzed transformations. nih.gov

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. hku.hk The self-assembly of molecular building blocks into ordered, functional superstructures is a key principle in this field, mimicking biological processes. nih.govbeilstein-journals.org Amino acids and their derivatives are exemplary building blocks due to their inherent ability to form directional hydrogen bonds and participate in other non-covalent interactions like π-π stacking. rsc.org The this compound molecule combines the rigid, aromatic nature of naphthalene with the hydrogen-bonding capability of an amino group, making it a candidate for designing novel self-assembling systems.

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. nih.gov The naphthalene ring system is a common component in the construction of molecular hosts due to its size, rigidity, and ability to engage in π-π stacking interactions. While specific host-guest systems based on this compound are not extensively reported, the principles governing naphthalene-based hosts are well-established. The amino group could be functionalized to create recognition sites, for example, by forming crown ether-like structures or by introducing hydrogen bond donors and acceptors to selectively bind specific guests. The iodo-substituent could be used to link the naphthalene unit to larger macrocyclic structures, thereby forming part of a more complex host architecture.

Directed self-assembly utilizes specific, non-covalent interactions to guide molecules into well-defined, ordered structures. Amino acids are known to self-assemble into various nanostructures, such as fibrils and vesicles, driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. rsc.org

The this compound scaffold possesses the key features required for self-assembly. The amino group can form strong, directional hydrogen bonds, similar to those in peptides, while the large naphthalene core can participate in stabilizing π-π stacking interactions. This combination could lead to the formation of one-dimensional tapes, two-dimensional sheets, or other ordered aggregates. The iodine atom introduces an element of specificity; its ability to form halogen bonds could be exploited as an additional tool to direct the assembly process, leading to unique supramolecular architectures that would not be accessible with other naphthalene derivatives.

Integration into Organic Electronic Materials

Organic electronic materials have garnered significant attention for their potential use in applications such as organic light-emitting diodes (OLEDs), organic solar cells, and sensors. nih.gov The properties of these materials are highly dependent on the molecular structure of the organic semiconductors used. Conjugated molecules with donor-acceptor architectures are a cornerstone of modern organic electronics.

A common strategy in the design of materials for optoelectronics is to create molecules with an electron-donating moiety linked to an electron-accepting moiety through a π-conjugated spacer. This "donor-acceptor" (D-A) structure can lead to intramolecular charge transfer upon photoexcitation, which is a key process for many optoelectronic applications. clockss.orgmdpi.com

The this compound molecule is an excellent starting point for creating such D-A systems. The amino group is a well-known electron donor, and the naphthalene ring acts as a π-conjugated bridge. The versatile carbon-iodine bond can be readily functionalized using cross-coupling reactions, such as the Suzuki or Sonogashira reaction, to attach a wide variety of electron-accepting groups. For example, triphenylamine-substituted polycyclic aromatic hydrocarbons, which exhibit D-A characteristics, have been synthesized using iodonaphthalene as a key intermediate. scholaris.ca

By systematically varying the acceptor unit attached to the this compound scaffold, it would be possible to finely tune the optoelectronic properties of the resulting molecules. This includes adjusting the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn controls the absorption and emission wavelengths of the material. utm.my The amino group on the naphthalene core serves to enhance the electron-donating strength of the donor part of the molecule, potentially leading to materials with tailored energy gaps for specific applications in OLEDs or as organic photosensitizers. duke.educhemrxiv.org

Exploration of Photophysical Properties for Organic Light-Emitting Diodes and Organic Solar Cells

The unique molecular architecture of this compound, which combines an electron-donating amino group and a heavy iodine atom on a naphthalene scaffold, suggests its potential as a functional material in advanced optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). The photophysical behavior of naphthalene derivatives is highly sensitive to the nature and position of substituents. researchgate.net The amino group typically acts as an electron donor, while the naphthalene ring acts as a π-system, a combination that can lead to strong fluorescence due to intramolecular charge transfer (ICT) in the excited state. mdpi.com The presence of a heavy iodine atom is also known to significantly influence photophysical properties, primarily by promoting intersystem crossing (ISC) from singlet to triplet excited states, a phenomenon crucial for phosphorescent OLEDs. evitachem.com

While direct and extensive research on the application of this compound in OLEDs and OSCs is not widely documented in publicly available literature, its potential can be inferred from studies on analogous compounds. For instance, naphthalenes featuring an amine donor and a carbonyl acceptor are noted for their strong fluorescence, a desirable characteristic for emissive layers in fluorescent OLEDs. mdpi.com In such systems, the emission originates from an ICT excited state where the donor and acceptor moieties are coplanar with the naphthalene ring. mdpi.com The amino group at the 1-position and the iodo-substituent at the 3-position in this compound create a specific electronic environment that could be tuned for targeted applications.

In the context of OLEDs, derivatives of 1,8-naphthalimide, which share the core naphthalene structure, have been extensively investigated as emissive materials. researchgate.net These studies demonstrate that modifying the naphthalene core can produce materials with high fluorescence quantum yields and good color purity, making them suitable as blue or green emitters. researchgate.net For example, certain naphthalimide derivatives have been used as non-dopant blue emitters and as electron transport layers (ETLs) due to their high electron affinity and good electron injection capabilities. researchgate.net The introduction of an iodine atom, as in this compound, could potentially shift the emission characteristics and enhance the generation of triplet excitons. This could make the compound or its derivatives candidates for use as triplet photosensitizers or as hosts for phosphorescent emitters, which are essential for achieving high-efficiency OLEDs. rsc.org

The table below summarizes the photophysical properties of related naphthalimide-based compounds, illustrating the typical parameters evaluated for OLED applications.

Compound ClassAbsorption Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ)Application Note
Amino Naphthalimide Derivatives 465 - 485 nm--Used as ligands in Pt(II) complexes for triplet photosensitization. rsc.org
Phenyloxy-substituted Naphthalimides -Blue region0.29 (in film)Investigated as blue-emitting materials in OLEDs. researchgate.net
Pyrene-incorporated Naphthalimides -Blue-Green region-Synthesized for use in OLED devices. researchgate.net

For organic solar cells, the key requirements for materials include broad and strong absorption in the solar spectrum and efficient charge transport. While specific data for this compound in OSCs is scarce, the general approach involves blending electron-donating and electron-accepting materials to form a bulk heterojunction for charge separation. High-performance OSCs have achieved power conversion efficiencies (PCEs) exceeding 17% through the development of novel electron transport layer materials that exhibit broad absorption and excellent electronic properties. researchgate.net The amino-naphthalene structure could potentially function as a donor component, although its absorption characteristics would need to be systematically evaluated. The development of eco-friendly processing methods for OSCs is also a significant area of research, with some devices achieving PCEs of over 15% using non-toxic single terpene solvents. rsc.org

The table below presents performance data for high-efficiency organic solar cells, providing a benchmark for the field.

Device Structure/MaterialsPower Conversion Efficiency (PCE)Electron Mobility (μ_e)Solvent
PM6:Y6 with Complex 1c as ETL 17.36%8.1 x 10⁻⁴ cm² V⁻¹ s⁻¹Not Specified researchgate.net
Eco-friendly Processed OSC 15.1%Not SpecifiedEucalyptol (Eu)

Development and Validation of Advanced Analytical Methods for Iodonaphthalene Amines

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures. For iodonaphthalene amines, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods, each offering distinct advantages. Capillary electrophoresis provides an alternative with high separation efficiency.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like aminonaphthalene derivatives. bohrium.com The separation is typically achieved on a stationary phase, such as a C18 column, which separates compounds based on their hydrophobicity. koreascience.krclemson.edu For enhanced detection and quantification of aminonaphthalenes, derivatization is often employed. libretexts.org

Derivatization Agents: Primary amines, such as 1-Amino-3-iodonaphthalene, often lack a strong chromophore or fluorophore, making their detection at low concentrations challenging. libretexts.org To overcome this, derivatizing agents are used to attach a molecule that is easily detectable. Common agents include:

Naphthalene-2,3-dicarboxaldehyde (NDA): Reacts with primary amines to produce highly fluorescent derivatives, significantly lowering the limit of detection. nih.govmuni.cz

Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Another popular reagent that forms fluorescent derivatives with primary and secondary amines, enabling sensitive detection. koreascience.krlibretexts.org

o-Phthalaldehyde (OPA): A widely used reagent for creating fluorescent products with primary amines. libretexts.orguq.edu.au

Advanced Detection Systems:

Fluorescence Detection (FLD): When coupled with derivatization, FLD offers excellent sensitivity and selectivity for aminonaphthalene derivatives. nih.govmuni.cz

Electrochemical Detection (ECD): This method has been successfully used for the determination of trace amounts of naphthylamines, offering lower detection limits compared to spectrophotometric detection. researchgate.net

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS/MS) provides high sensitivity and specificity, allowing for the definitive identification and quantification of analytes, even in complex matrices. nih.gov

A study on the HPLC analysis of various aminonaphthalene derivatives demonstrated the effectiveness of using a C18 column with a gradient elution system. The table below summarizes typical conditions and findings, which can be adapted for this compound.

ParameterCondition/FindingReference
Column Reverse-phase C18 koreascience.kr
Mobile Phase Gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer) koreascience.kr
Derivatization Pre-column with Dansyl chloride koreascience.kr
Detection Fluorescence or UV koreascience.krlibretexts.org
Detection Limit Picomole range koreascience.kr

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nist.gov It combines the superior separation capability of gas chromatography with the sensitive and selective detection of mass spectrometry. nist.gov For trace analysis of compounds like iodinated aromatic amines, GC-MS provides excellent sensitivity and structural information. nih.govnih.gov

Sample Preparation and Derivatization: Aromatic amines are often not volatile enough for direct GC analysis. nih.gov Therefore, a derivatization step is typically required to increase their volatility and thermal stability. A common method involves a Sandmeyer-like reaction where the amino group is converted to an iodo group, making the resulting compound more amenable to GC analysis. nih.govnih.gov This approach is particularly relevant for studying a range of aromatic amines by converting them into their iodinated counterparts. nih.gov

Analytical Performance: Recent studies comparing different GC-MS techniques for the analysis of iodinated aromatic amines have highlighted the superior performance of GC-tandem MS (GC-MS/MS) in multiple reaction monitoring (MRM) mode. nih.gov This technique offers the lowest limits of detection, often in the picogram-per-liter range, and excellent precision. nih.gov

The following table summarizes a comparison of different GC-MS methods for the trace analysis of iodinated aromatic amines.

TechniqueLimit of Detection (LOD) RangeLinearity (R²)Key AdvantageReference
GC-EI-MS (SIM)9–50 pg/L> 0.99Good performance nih.gov
GC-NCI-MS (SIM)3.0–7.3 pg/L> 0.99Higher sensitivity than EI nih.gov
GC-EI-MS/MS (MRM)0.9–3.9 pg/L> 0.99Highest sensitivity and specificity nih.gov

GC-EI-MS: Gas Chromatography-Electron Ionization-Mass Spectrometry; SIM: Single Ion Monitoring; GC-NCI-MS: Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry; MRM: Multiple Reaction Monitoring.

Capillary electrophoresis (CE) is a high-resolution separation technique based on the differential migration of charged species in an electric field. researchgate.net It is known for its high efficiency, short analysis times, and minimal sample consumption. researchgate.netnih.gov

For the analysis of aminonaphthalenes, derivatization is often necessary to introduce a charge or a detectable chromophore/fluorophore. nih.govmuni.cznih.gov Reagents like naphthalene-2,3-dicarboxaldehyde (NDA) are used to form fluorescent derivatives that can be detected with high sensitivity using techniques like light-emitting diode-induced fluorescence (LEDIF). nih.gov

Research has shown that the analysis of NDA-derivatized amines by CE can be rapid (<4 minutes) and highly efficient, achieving detection limits in the nanomolar (nM) range. nih.gov The use of additives like poly(ethylene oxide) (PEO) and cetyltrimethylammonium bromide (CTAB) in the buffer can optimize separation resolution and speed. nih.gov

Advanced Spectrophotometric Detection Methods

Spectrophotometry, which measures the absorption of light by a substance, is a fundamental detection method. mdpi.com For compounds like this compound, UV-Visible spectrophotometry can be used, although its sensitivity may be limited for trace analysis without pre-concentration or derivatization. researchgate.netresearchgate.net

Advanced methods often couple spectrophotometric detection with separation techniques like HPLC. However, standalone spectrophotometric methods can be enhanced. For instance, a study on naphthalene (B1677914) detection in air utilized UV spectrophotometry to monitor concentrations down to the nanomolar range, demonstrating its potential for sensitive measurements under controlled conditions. mdpi.com Another approach involves derivatizing the analyte to shift its absorption to a wavelength with less interference, followed by spectrophotometric measurement. nih.gov The use of gold nanoparticles functionalized with specific reagents has also been developed as a colorimetric method for detecting naphthalene and its derivatives, with detection limits in the parts-per-million (ppm) range. nih.gov

Pre-concentration and Sample Preparation Techniques

Effective sample preparation is critical for accurate and sensitive analysis, especially when dealing with trace concentrations of analytes in complex matrices like environmental samples. nih.govnih.gov The primary goals of sample preparation are to isolate and concentrate the analyte of interest while removing interfering substances. nih.gov

Solid-Phase Extraction (SPE) is a widely used and versatile technique for sample preparation. nih.govchromatographyonline.com It involves passing a liquid sample through a solid adsorbent material (the sorbent) that retains the analyte. nih.gov Interfering components are washed away, and the analyte is then eluted with a small volume of a suitable solvent, resulting in a cleaner and more concentrated sample. nih.gov

For aminonaphthalene compounds, reversed-phase SPE cartridges, such as those packed with C18, are commonly used. chromatographyonline.comchromatographyonline.com The nonpolar stationary phase retains the relatively nonpolar aminonaphthalene, while polar impurities are washed through. A nonpolar solvent is then used to elute the purified analyte.

Novel Sample Enrichment Strategies for Complex Matricestandfonline.com

The accurate quantification of trace levels of iodonaphthalene amines, such as this compound, from complex environmental and biological matrices necessitates sophisticated sample enrichment strategies. The inherent complexity and the presence of interfering substances in matrices like urine, blood, and soil can obscure analytical signals and lead to inaccurate results. chromatographyonline.comnih.gov Consequently, methods that selectively isolate and concentrate the target analyte are crucial for enhancing detection sensitivity and ensuring the reliability of analytical data. psu.edu

A significant advancement in this area involves the combination of derivatization with microextraction techniques. Aromatic amines, including aminonaphthalenes, are often polar, making them challenging to analyze directly with gas chromatography (GC). nih.gov A novel approach circumvents this by converting the amines into their corresponding iodine derivatives through in situ diazotization and iodination. uni-due.devliz.be This derivatization serves a dual purpose: it decreases the polarity of the analytes, making them more amenable to GC analysis, and it introduces an iodine atom, which can be a useful tag for detection. uni-due.de

Following derivatization, headspace solid-phase microextraction (HS-SPME) is employed for the enrichment of the newly formed iodinated compounds. vliz.be SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample. nih.govvliz.be The volatile derivatives partition from the sample matrix into the headspace and are then adsorbed onto the fiber. This process effectively isolates the analytes from non-volatile interfering components of the complex matrix. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis. vliz.be

This combined strategy of in situ derivatization followed by HS-SPME has been shown to be highly effective for the analysis of various aromatic amines in complex samples like human urine. nih.govuni-due.de The method provides a comprehensive fingerprint of the substances present and significantly improves detection limits. vliz.be For instance, research on various aromatic amine derivatives has demonstrated the ability to achieve low limits of detection (LODs) in the nanogram-per-liter (ng/L) range, showcasing the efficiency of this enrichment strategy. nih.govuni-due.de

Table 1: Analytical Data for Derivatized Aromatic Amines using Derivatization and SPME-GC-MS

This table presents findings from a method developed for the analysis of aromatic amines, which are first converted to their iodinated derivatives. This is analogous to the type of analytical strategy that would be employed for this compound. The data includes the resulting derivative and the estimated limit of detection (LOD). nih.govuni-due.de

Original Analyte (Aromatic Amine)Derivative Formed for AnalysisEstimated LOD (ng/L)
AnilineIodobenzene1.0
2-Methylaniline1-Iodo-2-methylbenzene3.5
3-Chloroaniline1-Chloro-3-iodobenzene1.9
2-Naphthylamine (B18577)2-Iodonaphthalene19.3
Internal StandardPentafluoro-iodobenzeneN/A

Compound-Specific Stable Isotope Analysis (CSIA)

Compound-Specific Stable Isotope Analysis (CSIA) is a powerful analytical tool used to investigate the sources, transformation pathways, and fate of specific organic compounds in various systems. mdpi.comnih.gov Rather than measuring the average isotopic composition of a bulk sample, CSIA measures the stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of individual compounds within a mixture. nih.govcreative-proteomics.com For a molecule like this compound, CSIA can provide detailed insights into its biogeochemical cycling and degradation processes.

The core principle of CSIA relies on the fact that chemical and physical processes can cause isotopic fractionation, leading to shifts in the stable isotope ratios of a compound. nih.gov By measuring the nitrogen (δ¹⁵N) and carbon (δ¹³C) isotopic signatures of this compound, researchers can trace its origins and determine the extent to which it has undergone transformation. creative-proteomics.com

The analytical workflow for CSIA of an amino-containing compound typically involves several key steps:

Extraction: The target analyte is first extracted from the sample matrix using methods like liquid-liquid extraction or solid-phase extraction. uni-due.deucdavis.edu

Derivatization: Similar to other GC-based methods for polar compounds, a derivatization step is necessary to make the analyte volatile and thermally stable for GC analysis. researchgate.net For CSIA of amino compounds, this often involves converting the amino group into a less polar functional group. researchgate.netnih.gov This step must be carefully controlled, as the derivatizing agent adds carbon (and sometimes nitrogen) atoms, and the isotopic composition of these added atoms must be known and corrected for. researchgate.net

Analysis by GC-C-IRMS: The derivatized sample is injected into a gas chromatograph (GC) to separate the individual compounds. The GC is coupled to a combustion (or reduction) reactor and then to an Isotope Ratio Mass Spectrometer (IRMS). creative-proteomics.com As the target compound elutes from the GC column, it is combusted into CO₂ (for δ¹³C analysis) or reduced to N₂ (for δ¹⁵N analysis). The IRMS then measures the precise isotope ratios of these gases, allowing for the determination of the compound-specific isotopic signature. nih.gov

CSIA offers a more refined view than bulk isotope analysis, which can be confounded by multiple sources and complex transformations. mdpi.com By applying CSIA to this compound, it becomes possible to distinguish between different manufacturing batches, track its movement through food webs, and assess the mechanisms of its environmental degradation. mdpi.com

Table 2: Conceptual Framework for CSIA of this compound

This table outlines the principal stages and considerations for performing Compound-Specific Stable Isotope Analysis on this compound.

StepObjectiveKey ConsiderationsRelevant Techniques
1. Sample PreparationIsolate the analyte from the matrix and remove interfering substances.Prevent isotopic fractionation during extraction. Ensure high recovery of the target compound. ucdavis.eduSolid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE). uni-due.deucdavis.edu
2. DerivatizationIncrease analyte volatility for GC analysis. researchgate.netThe reaction must go to completion to avoid fractionation. The isotopic composition of the derivatizing agent must be known for correction. researchgate.netAcetylation or silylation of the amino group. researchgate.net
3. Instrumental AnalysisSeparate the derivatized analyte and measure its specific C and N isotope ratios.Achieve good chromatographic separation from other compounds. Ensure complete combustion/reduction before IRMS. creative-proteomics.comGas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). creative-proteomics.com
4. Data InterpretationRelate isotopic signatures (δ¹³C, δ¹⁵N) to the compound's source or transformation processes.Compare sample signatures to those of known sources or standards. Use Rayleigh models to quantify transformation extent. nih.govIsotope ratio mapping, comparison with reference materials.

Q & A

How can researchers optimize the synthesis of 1-Amino-3-iodonaphthalene while minimizing byproducts?

Methodological Answer:
Synthesis protocols should focus on controlling reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to reduce halogen exchange or deiodination. For example, using a palladium-catalyzed coupling reaction under inert atmospheres can enhance regioselectivity. Post-synthesis, employ High-Performance Liquid Chromatography (HPLC) with UV-Vis detection to quantify purity and identify byproducts. Comparative analysis of nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) against reference libraries ensures structural fidelity .

Advanced Consideration:
For isotopic labeling studies (e.g., ¹²⁵I), incorporate radiolytic stability tests by monitoring decomposition under varying light and temperature conditions using gamma spectroscopy .

What spectroscopic and computational methods are most effective for characterizing the electronic properties of this compound?

Methodological Answer:
Combine experimental and theoretical approaches:

  • UV-Vis Spectroscopy: Compare absorption maxima in polar vs. nonpolar solvents to assess solvatochromism.
  • Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution.
  • X-ray Crystallography: Resolve crystal packing effects on iodine’s van der Waals interactions, which influence photophysical properties .

Advanced Consideration:
Investigate spin-orbit coupling effects via time-dependent DFT (TD-DFT) to explain discrepancies between calculated and observed fluorescence quantum yields .

How can conflicting toxicity data for this compound in mammalian models be resolved?

Methodological Answer:
Contradictions often arise from metabolic variability. Design studies using:

  • In Vitro Hepatocyte Assays: Compare cytochrome P450 (CYP) isoform activity (e.g., CYP1A2 vs. CYP3A4) to identify primary metabolic pathways.
  • Isotope-Labeled Tracers: Track iodine release kinetics using ¹²⁵I-labeled analogs to distinguish between deiodination and aromatic hydroxylation pathways .
  • Dose-Response Modeling: Apply Akaike’s Information Criterion (AIC) to evaluate nonlinear toxicity thresholds across species .

Advanced Consideration:
Integrate metabolomics (LC-MS/MS) with transcriptomic profiling to map gene-environment interactions influencing detoxification efficiency .

What strategies ensure reproducibility in environmental fate studies of this compound?

Methodological Answer:

  • Standardized Extraction: Use solid-phase extraction (SPE) with C18 cartridges and methanol elution for consistent recovery rates in water/soil matrices.
  • Interlaboratory Validation: Share spiked samples with collaborators to assess inter-lab variability using ANOVA for statistical significance.
  • Stability Controls: Monitor photodegradation under simulated sunlight (Xe arc lamps) with periodic HPLC-UV quantification .

Advanced Consideration:
Deploy passive sampling devices (e.g., POCIS) in field studies to account for bioavailable fractions and seasonal variability in degradation rates .

How can researchers design experiments to evaluate the compound’s potential as a fluorescent probe in biological systems?

Methodological Answer:

  • Solvatochromic Screening: Test fluorescence intensity in solvents mimicking cellular environments (e.g., DMSO for membrane permeability).
  • Cell Viability Assays: Co-incubate with HEK293 or HepG2 cells to assess cytotoxicity thresholds (MTT assay).
  • Confocal Microscopy: Image subcellular localization using organelle-specific dyes (e.g., MitoTracker) to validate targeting efficiency .

Advanced Consideration:
Develop Förster Resonance Energy Transfer (FRET) pairs with green fluorescent protein (GFP) variants to study real-time protein interactions .

What analytical frameworks are recommended for resolving contradictory data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Multivariate Analysis: Apply principal component analysis (PCA) to correlate substituent effects (e.g., iodine’s electronegativity) with biological activity.
  • Crystallographic Data: Use Cambridge Structural Database (CSD) entries to compare bond lengths and angles in analogous naphthalene derivatives.
  • Machine Learning: Train random forest models on existing SAR datasets to predict untested analogs’ bioactivity .

Advanced Consideration:
Incorporate molecular dynamics (MD) simulations to assess conformational flexibility’s impact on receptor binding .

How should researchers address ethical and safety challenges in handling this compound?

Methodological Answer:

  • Risk Assessment: Follow Globally Harmonized System (GHS) guidelines for toxicity (e.g., H318: Causes serious eye damage).
  • Waste Management: Neutralize iodine-containing waste with sodium thiosulfate to prevent environmental release.
  • Institutional Review: Submit protocols to occupational health committees for approval, emphasizing fume hood use and PPE requirements .

Tables for Quick Reference

Parameter Recommended Method Reference
Purity AssessmentHPLC-UV (λ = 254 nm)
Metabolic Pathway AnalysisLC-MS/MS with ¹²⁵I labeling
Fluorescence Quantum YieldIntegrating sphere with TD-DFT
Environmental BioavailabilityPOCIS passive sampling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.